molecular formula C13H11ClN4O3 B14148144 N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide

Cat. No.: B14148144
M. Wt: 306.70 g/mol
InChI Key: XDIYBDFYBOJJEN-VIZOYTHASA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is a synthetic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a chlorophenyl group, a pyrimidine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions result in various substituted derivatives.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and chlorophenyl-containing molecules, such as:

  • N-[(E)-(4-methylphenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
  • N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

Uniqueness

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide stands out due to its specific structural features, such as the presence of a chlorophenyl group and a pyrimidine ring. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11ClN4O3

Molecular Weight

306.70 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C13H11ClN4O3/c1-18-11(19)6-10(16-13(18)21)12(20)17-15-7-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,21)(H,17,20)/b15-7+

InChI Key

XDIYBDFYBOJJEN-VIZOYTHASA-N

Isomeric SMILES

CN1C(=O)C=C(NC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl

solubility

16 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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